Aβ35-25 is Inactive in In Vivo Exploratory Behavior, in Contrast to Aβ25-35
In a direct in vivo behavioral study, a single bilateral intracerebroventricular infusion of pre-aggregated Aβ25-35 (30 nmol/rat) led to significantly reduced exploratory activity in an open field test. In contrast, rats treated with an identical dose (30 nmol) of the reverse sequence peptide Aβ35-25 showed no such behavioral deficit, with their exploratory activity remaining at baseline levels [1].
| Evidence Dimension | Exploratory Activity |
|---|---|
| Target Compound Data | No significant reduction in exploratory activity |
| Comparator Or Baseline | Aβ25-35 (30 nmol) caused reduced exploratory activity |
| Quantified Difference | Significant behavioral deficit observed with Aβ25-35, completely absent with Aβ35-25 |
| Conditions | Male Sprague-Dawley rats; single bilateral i.c.v. infusion; open field test 6-8 days post-infusion |
Why This Matters
This evidence is critical for researchers investigating the in vivo behavioral consequences of Aβ25-35, proving that Aβ35-25 is an essential control to distinguish sequence-specific effects from non-specific surgical or peptide-induced artifacts.
- [1] Liu P, Kemper LJ, Wang J, Zahs KR, Ashe KH, Pasinetti GM. Pre-aggregated Aβ(25-35) alters arginine metabolism in the rat hippocampus and prefrontal cortex. Neuroscience. 2011 Oct 13;193:269-82. View Source
